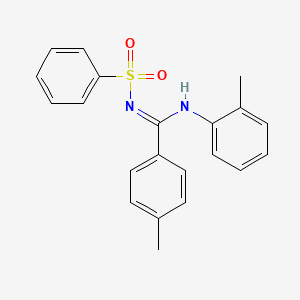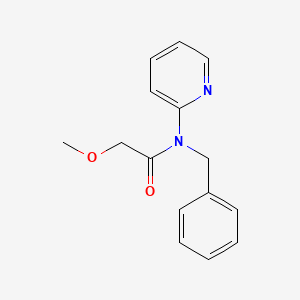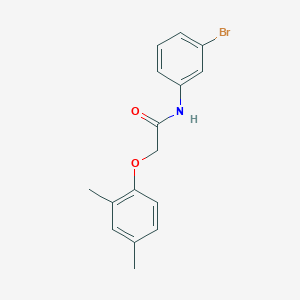
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide, also known as MPPB, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of benzimidazole derivatives and has been shown to exhibit a variety of biological activities.
Mechanism of Action
The exact mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is not fully understood. However, it has been suggested that 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may act by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of inflammatory mediators such as prostaglandins. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide may also act by modulating the activity of the neurotransmitter dopamine in the brain.
Biochemical and Physiological Effects:
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been shown to exhibit a variety of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been shown to increase the levels of dopamine in the brain, which may contribute to its potential as a treatment for Parkinson's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide in lab experiments is that it exhibits potent anti-inflammatory and analgesic effects, which makes it a useful tool for studying the mechanisms of pain and inflammation. However, one limitation of using 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research on 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide. One direction is to further investigate its potential as a treatment for Parkinson's disease and other neurological disorders. Another direction is to study its effects on the immune system and its potential as a treatment for autoimmune diseases. Additionally, further research is needed to fully understand the mechanism of action of 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide and to develop more potent and selective derivatives of this compound.
Synthesis Methods
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide can be synthesized by reacting 4-methylbenzene-1,2-diamine with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with 2-methylbenzaldehyde to give 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide as a white solid.
Scientific Research Applications
4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory and analgesic effects in animal models. 4-methyl-N-(2-methylphenyl)-N'-(phenylsulfonyl)benzenecarboximidamide has also been investigated for its potential as a treatment for neuropathic pain, Parkinson's disease, and anxiety disorders.
properties
IUPAC Name |
N'-(benzenesulfonyl)-4-methyl-N-(2-methylphenyl)benzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-16-12-14-18(15-13-16)21(22-20-11-7-6-8-17(20)2)23-26(24,25)19-9-4-3-5-10-19/h3-15H,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWHJSVMBLPUJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=N/S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2-dimethylbenzamide](/img/structure/B5843657.png)

![6-{[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]oxy}-2-phenyl-3(2H)-pyridazinone](/img/structure/B5843678.png)
![2-ethoxy-4-({[2-(methylthio)phenyl]amino}methyl)phenol](/img/structure/B5843691.png)








